3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,4-diphenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-15(13-8-4-2-5-9-13)16(17)19(18-12)14-10-6-3-7-11-14/h2-11H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKCZUXCQWLBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347235 | |
| Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58314-81-1 | |
| Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine (CAS Number: 58314-81-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a heterocyclic amine belonging to the pyrazole class of compounds. Due to the structural motifs of a pyrazole core and appended phenyl groups, this molecule and its derivatives are of significant interest in medicinal chemistry and drug discovery. This document details the synthetic routes, physicochemical properties, and analytical characterization of the title compound. Furthermore, it explores the potential biological activities, drawing parallels with structurally related compounds and highlighting its prospective applications in pharmaceutical research and development.
Introduction
Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals to materials science. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The functionalization of the pyrazole ring with various substituents allows for the fine-tuning of its steric and electronic properties, leading to a diverse array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
This compound (Figure 1) is a notable member of this class, featuring a methyl group at the 3-position, phenyl groups at the 1 and 4-positions, and an amine group at the 5-position. This unique substitution pattern imparts specific physicochemical properties that may influence its biological activity and potential as a drug candidate or a valuable research tool. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in the field.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Manufacturing
The synthesis of 5-aminopyrazole derivatives can be achieved through various synthetic strategies. A common and effective method involves the condensation of a β-ketonitrile with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of 2-phenyl-3-oxobutanenitrile with phenylhydrazine.
General Synthetic Approach
The core pyrazole ring is typically formed through a cyclization reaction. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Phenyl-3-oxobutanenitrile
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyl-3-oxobutanenitrile (1 equivalent) in absolute ethanol.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Physicochemical and Analytical Data
The physicochemical properties and analytical data are essential for the identification, characterization, and quality control of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 58314-81-1 | N/A |
| Molecular Formula | C₁₇H₁₅N₃ | N/A |
| Molecular Weight | 261.32 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for structural elucidation and confirmation. While specific spectra for this compound are not widely published, typical chemical shifts for related pyrazole structures can be inferred.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet around 2.0-2.5 ppm), aromatic protons of the two phenyl rings (multiplets in the range of 7.0-8.0 ppm), and the amine protons (a broad singlet which may be exchangeable with D₂O). The exact chemical shifts will be influenced by the electronic environment of the pyrazole ring.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will display distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the two phenyl rings.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the compound's structure. The molecular ion peak [M]⁺ would be expected at m/z 261.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the public domain, the broader class of pyrazole derivatives has been extensively studied for various pharmacological activities.
Anticancer Potential
Many pyrazole-containing compounds have demonstrated significant anticancer properties.[2] For instance, some pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized mechanism of anticancer activity.
Derivatives of 1,3-diphenyl-1H-pyrazole have been investigated as potential anticancer agents, with some compounds showing potent inhibitory activity against cancer cell lines.[2] The specific substitution pattern of this compound may confer selectivity for certain kinase targets, warranting further investigation.
Other Potential Applications
The pyrazole scaffold is also associated with a range of other biological activities, including:
-
Anti-inflammatory: Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
-
Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.[3]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its structural features suggest a likelihood of interesting biological activities, particularly in the area of oncology. This technical guide has provided a foundational overview of its synthesis, properties, and potential applications based on the available information and analogies to related compounds. Further experimental studies are necessary to fully elucidate its chemical and biological profile, which will be crucial for unlocking its full potential in drug discovery and development.
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Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank. [Link]
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Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]
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Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem. [Link]
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. [Link]
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New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2022). RSC Advances. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The precise structural characterization of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a compound of significant interest in drug discovery programs.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow.
Proposed Synthetic Pathway
The most common and efficient method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. For the target molecule, this compound, a logical synthetic route is the reaction of 2-phenyl-3-oxobutanenitrile with phenylhydrazine.
Diagram of the Proposed Synthesis
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
To a solution of 2-phenyl-3-oxobutanenitrile (1.0 mmol) in absolute ethanol (20 mL), add phenylhydrazine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield the title compound.
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For our target compound, we will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC.
Diagram of the NMR Elucidation Workflow
Caption: Workflow for structure elucidation using NMR spectroscopy.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound, based on known data for similar pyrazole derivatives.[3][4][5]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |
| -CH₃ | ~2.2 | ~14 | Typical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring. |
| -NH₂ | ~5.0-6.0 (broad singlet) | - | The broadness is due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary with solvent and concentration. |
| Phenyl-H (at C4) | ~7.2-7.5 (multiplet) | ~125-129 | Aromatic protons of the phenyl group at the C4 position. |
| Phenyl-H (at N1) | ~7.3-7.6 (multiplet) | ~126-130 | Aromatic protons of the phenyl group at the N1 position. |
| C3 | - | ~150 | sp² carbon of the pyrazole ring attached to the methyl group. |
| C4 | - | ~110 | sp² carbon of the pyrazole ring attached to the phenyl group. |
| C5 | - | ~145 | sp² carbon of the pyrazole ring attached to the amino group. |
| C (ipso, Phenyl at C4) | - | ~135 | Quaternary carbon of the phenyl ring attached to C4. |
| C (ipso, Phenyl at N1) | - | ~140 | Quaternary carbon of the phenyl ring attached to N1. |
Experimental Protocol: NMR Spectroscopy
-
Dissolve ~10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software. The disappearance of the -NH₂ signal upon addition of D₂O can confirm its assignment.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For aminopyrazoles, key vibrational modes include N-H stretching of the amine, and C=N and C=C stretching of the pyrazole and phenyl rings.[6][7]
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibrational Mode | Rationale |
| 3300-3500 | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine (-NH₂).[6] |
| 3000-3100 | Aromatic C-H stretch | Phenyl C-H bonds. |
| 2850-2950 | Aliphatic C-H stretch | Methyl (-CH₃) C-H bonds. |
| ~1620 | N-H bend | Scissoring vibration of the primary amine. |
| 1580-1600 | C=N and C=C stretch | Overlapping vibrations from the pyrazole and phenyl rings.[3] |
| 1450-1500 | Aromatic C=C stretch | Phenyl ring skeletal vibrations. |
Experimental Protocol: IR Spectroscopy
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet of the sample can be prepared.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. Electron Ionization (EI) is a common technique for this class of compounds.
Predicted Mass Spectrum Fragmentation
The molecular ion peak (M⁺) is expected at m/z = 263.2. Pyrazole rings are relatively stable, but fragmentation can occur.[8] Key fragmentation pathways for pyrazoles often involve cleavage of the N-N bond and loss of substituents.[9]
Diagram of a Plausible Fragmentation Pathway
Caption: A simplified representation of a possible EI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
X-ray Crystallography
For an unambiguous and definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard, especially when regioisomers are possible.[10]
Expected Structural Features
Based on crystal structures of similar pyrazole derivatives, the pyrazole ring is expected to be essentially planar. The two phenyl rings will likely be twisted out of the plane of the pyrazole ring.[10][11]
Experimental Protocol: X-ray Crystallography
-
Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELXTL).[10]
Conclusion
The structure elucidation of this compound requires a synergistic application of modern analytical techniques. The proposed workflow, beginning with a regioselective synthesis and followed by comprehensive spectroscopic and crystallographic analysis, provides a robust framework for its definitive characterization. The predicted data in this guide, grounded in established principles and literature precedents, serve as a reliable benchmark for researchers undertaking the synthesis and characterization of this and related pyrazole derivatives. The confirmation of its structure is a critical step towards exploring its full potential in the field of drug discovery.
References
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central (PMC). Available at: [Link]
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Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available at: [Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PubMed Central (PMC). Available at: [Link]
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Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. Available at: [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
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Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. Available at: [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. CORE. Available at: [Link]
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Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. Available at: [Link]
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The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University ORCA. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
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Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Available at: [Link]
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Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. ResearchGate. Available at: [Link]
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A Comprehensive In-Silico Analysis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine: A Guide for Drug Discovery Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the in-silico analysis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a molecule of significant interest within the pyrazole class of heterocyclic compounds. Pyrazole derivatives are renowned for their diverse pharmacological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining the application of computational chemistry techniques to elucidate the structural, electronic, and pharmacokinetic properties of this promising scaffold. By integrating Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we present a systematic approach to predict the molecule's behavior and potential as a therapeutic agent.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound, the subject of this guide, possesses a unique substitution pattern that warrants a thorough theoretical investigation to unlock its full therapeutic potential. Computational studies, such as those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules.[4][5]
This guide will provide a step-by-step methodology for a comprehensive in-silico evaluation, from initial structure optimization to the prediction of its behavior in a biological system. The causality behind each computational choice will be explained, ensuring a scientifically rigorous and reproducible workflow.
Theoretical Framework and Computational Methodology
A multi-faceted computational approach is essential for a thorough understanding of this compound. This section details the theoretical underpinnings and practical steps for a robust in-silico analysis.
Quantum Chemical Calculations: Unveiling Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[4][5] For our target molecule, we will employ DFT to determine its optimized geometry, vibrational frequencies, and key electronic descriptors.
-
Structure Preparation: The 3D structure of this compound is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.
-
Geometry Optimization: The initial structure is then optimized at the B3LYP/6-311+G(d,p) level of theory.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks the lowest energy conformation of the molecule.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Diagram 1: Computational Workflow for Quantum Chemical Calculations
Caption: Step-by-step process for conducting molecular docking simulations.
In-Silico ADMET Profiling: Predicting Pharmacokinetic Properties
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial to avoid late-stage failures. [6][7][8]Several computational models and online tools are available for this purpose.
-
Input Structure: The simplified molecular-input line-entry system (SMILES) or the 3D structure of this compound is used as input for an ADMET prediction server (e.g., SwissADME, pkCSM).
-
Property Calculation: The server calculates various physicochemical and pharmacokinetic properties, including:
-
Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity and other toxicity predictions.
-
-
Analysis of Drug-Likeness: The predicted properties are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the molecule's potential as an orally bioavailable drug.
Data Presentation and Interpretation
Quantum Chemical Data
The key data from the DFT calculations should be summarized in a table for easy comparison.
| Parameter | Calculated Value | Interpretation |
| Optimized Energy (Hartree) | [Hypothetical Value] | The ground state energy of the molecule. |
| HOMO Energy (eV) | [Hypothetical Value] | Indicates the electron-donating ability. |
| LUMO Energy (eV) | [Hypothetical Value] | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | [Hypothetical Value] | Reflects the chemical reactivity and stability. |
| Dipole Moment (Debye) | [Hypothetical Value] | Indicates the overall polarity of the molecule. |
Molecular Docking Results
The docking results should be presented in a table format, highlighting the key interactions.
| Parameter | Value |
| Binding Affinity (kcal/mol) | [Hypothetical Value] |
| Interacting Residues | [e.g., Arg120, Tyr355, Ser530] |
| Types of Interactions | [e.g., Hydrogen bonds, Pi-Alkyl] |
ADMET Profile Summary
The predicted ADMET properties should be summarized in a table, with a clear indication of whether they fall within acceptable ranges for drug candidates.
| Property | Predicted Value | Acceptable Range |
| LogP | [Hypothetical Value] | < 5 |
| Water Solubility | [e.g., Soluble] | - |
| GI Absorption | [e.g., High] | - |
| BBB Permeant | [e.g., Yes/No] | - |
| CYP Inhibitor (e.g., CYP2D6) | [e.g., Yes/No] | No |
| Ames Toxicity | [e.g., Non-mutagenic] | - |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in-silico workflow for the theoretical investigation of this compound. By employing DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the molecule's structural, electronic, and pharmacokinetic properties. The presented protocols provide a self-validating system for the computational evaluation of this and other pyrazole derivatives, thereby accelerating the drug discovery process.
The theoretical data generated through these methods can guide further experimental studies, including chemical synthesis, in-vitro biological assays, and eventually, in-vivo testing. This integrated approach of computational and experimental chemistry is paramount in the modern era of drug development.
References
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Noruzian, F., Olyaei, A., & Hajinasiri, R. (2019). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]
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MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available at: [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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PubMed Central. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]
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PubMed. (n.d.). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. PubMed. Available at: [Link]
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PubMed. (n.d.). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar. Available at: [Link]
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MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]
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Mapana Journal of Sciences. (n.d.). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. Available at: [Link]
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Semantic Scholar. (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Semantic Scholar. Available at: [Link]
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MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. ResearchGate. Available at: [Link]
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NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. ResearchGate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Wahaibi-Al-Anshori/5f58c7e6c40a5a4073570624a180d50711909a1c]([Link]
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ResearchGate. (n.d.). (PDF) New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. ResearchGate. Available at: [Link]
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Navigating the Unknown: A Technical Guide to the Safe Handling of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Preamble: The Imperative of the Precautionary Principle
In the landscape of drug discovery and chemical research, we often encounter novel molecules whose biological potential is inversely proportional to the volume of available safety data. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is one such compound. As of this writing, dedicated toxicological and comprehensive safety data for this specific molecule are not publicly available. This guide, therefore, is constructed upon the bedrock of the precautionary principle . We will synthesize data from structurally analogous aminopyrazoles to build a robust framework for safe handling. The core directive is to treat this compound with a level of caution appropriate for a substance with known irritant properties and potential for unknown, significant hazards. Every protocol herein is designed as a self-validating system, ensuring personnel protection even in the face of incomplete information.
Section 1: Hazard Identification and Risk Assessment
The primary risk associated with an uncharacterized compound is the unknown. However, by examining close structural relatives, we can establish a baseline of anticipated hazards. The aminopyrazole scaffold is frequently associated with specific biological activities and corresponding toxicities.[1]
Inferred Hazard Profile from Analogue Data
Data from close structural analogues, primarily 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) and 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS 10199-50-5), strongly suggest the following GHS classifications should be provisionally adopted.[2][3]
| Hazard Class | GHS Hazard Statement | Source (Analogue CAS No.) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 1131-18-6[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 1131-18-6, 10199-50-5[2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 1131-18-6, 10199-50-5[2][3] |
| STOT - Single Exposure | H335: May cause respiratory irritation | 1131-18-6, 10199-50-5[2][3] |
| Aquatic Hazard, Chronic | H412: Harmful to aquatic life with long lasting effects | 1131-18-6[2] |
The Critical Unknown: Potential for Systemic Toxicity
The most profound risk lies not in what is inferred, but in what remains uncharacterized. A recent study on a related series of 1-methyl-1H-pyrazole-5-carboxamides revealed a critical lesson: the compounds showed no significant cytotoxicity in standard in vitro cell assays but demonstrated striking acute toxicity in rodent models .[4] This toxicity was linked to the inhibition of mitochondrial respiration, a hazard not predictable by routine screening.[4]
This finding is a cornerstone of our safety philosophy for this compound. We must assume that it too could possess systemic toxicities that are not immediately apparent. Therefore, preventing any and all routes of exposure—inhalation, ingestion, and dermal contact—is not merely a recommendation; it is an absolute requirement.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the high-hazard potential, a multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is reinforced by meticulously selected PPE.
Primary Engineering Controls
All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates. The presence of emergency eyewash stations and safety showers in the immediate vicinity is non-negotiable.[3]
Personal Protective Equipment (PPE): A Self-Validating Barrier
The selection of PPE is not a checklist but a system designed to isolate the researcher from the chemical agent.
-
Hand Protection: Double-gloving is required. An inner nitrile glove provides a base layer of protection, while an outer glove of butyl rubber or Viton should be used for direct handling. The aromatic nature of the compound necessitates a more robust barrier than nitrile alone can provide. Gloves must be inspected before use and disposed of immediately after handling is complete or if contamination is suspected.[5]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, chemical splash goggles are strongly recommended. When handling larger quantities (>1 g) or when there is a risk of splashing, a full-face shield must be worn in addition to goggles.[5]
-
Body Protection: A flame-resistant laboratory coat is mandatory. For operations with a higher risk of spills, a chemically resistant apron over the lab coat is advised. Full-length trousers and closed-toe shoes are required at all times.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits (which are currently undefined for this compound), a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[5] Given the unknown hazards, any procedure that could generate significant dust (e.g., weighing large quantities outside of a containment balance) warrants respiratory protection as a primary safety measure.
Section 3: Standard Operating Procedures (SOPs)
Adherence to strict protocols is the primary defense against exposure. The following workflows are designed to minimize risk at every stage of handling.
Experimental Workflow for Handling Uncharacterized Solids
This diagram outlines the mandatory workflow for any manipulation of the compound.
Caption: Safe Handling Workflow for Potent, Uncharacterized Solids.
Storage Requirements
To ensure chemical stability and safety, this compound should be stored in a tightly sealed container, protected from light.[5] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
Section 4: Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Accidental Release Measures
The logical flow for responding to a spill is outlined below. The primary goal is to contain, clean, and decontaminate without creating additional hazards.
Caption: Logical Flow for Emergency Spill Response.
Section 5: Disposal Considerations
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7] It should be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service, in strict accordance with all federal, state, and local environmental regulations.
References
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Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Journal of Medicinal Chemistry. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]
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MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Available at: [Link]
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PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]
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Methodological & Application
using 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine as a kinase inhibitor
Application Note & Protocols
Topic: Characterization of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine as a Putative Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Kinase-Binding Moiety
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Within the landscape of kinase inhibitor discovery, certain chemical scaffolds have been identified as "privileged structures" due to their inherent ability to bind to the ATP-binding pocket of kinases with high affinity and specificity.
The pyrazole ring is a prominent member of this elite group.[1][2] Its unique electronic properties and structural versatility allow it to serve as a robust anchor for interacting with the hinge region of the kinase active site, a key interaction for potent inhibition.[3] Numerous FDA-approved drugs and clinical candidates, such as Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/MET inhibitor), feature a pyrazole core, underscoring its significance in medicinal chemistry.[1][4] Pyrazole-based compounds have demonstrated inhibitory activity against a wide spectrum of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), Aurora kinases, and tyrosine kinases like Abl and Src.[1][3][5][6]
This application note focuses on a specific pyrazole-containing compound, This compound . While the broader class of aminopyrazoles is known for kinase inhibitory potential[3][7], this particular molecule remains uncharacterized in this context. Its structure, featuring a 5-amino group and strategic phenyl substitutions, presents a compelling starting point for investigation as a novel kinase inhibitor.
This document provides a comprehensive guide for researchers to systematically evaluate the kinase inhibitory profile of this compound. It outlines a logical, multi-stage experimental workflow, from initial broad-spectrum screening to detailed cellular characterization, explaining the causality behind each protocol.
PART 1: Compound Profile & Preparation
Compound Details
-
Compound Name: this compound
-
Synonyms: 5-amino-3-methyl-1,4-diphenylpyrazole
-
Molecular Formula: C₁₆H₁₅N₃
-
Molecular Weight: 249.31 g/mol
-
Structure:
Handling and Storage
-
Purity: For all biochemical and cellular assays, use the compound with a purity of >98% as determined by HPLC.
-
Solubility: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.
-
Storage: Store the solid compound at 4°C, protected from light and moisture. Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Safety: While specific toxicity data for this compound is unavailable, it is prudent to handle it with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. A related compound, 5-Amino-3-methyl-1-phenylpyrazole, is listed as a potential irritant and harmful if swallowed.[8]
PART 2: Experimental Workflow for Kinase Inhibitor Characterization
The investigation into this compound's kinase inhibitory potential should follow a tiered approach. This workflow is designed to efficiently identify its primary targets, validate its activity in a cellular context, and elucidate its mechanism of action.
Caption: A multi-phase workflow for characterizing a novel kinase inhibitor.
PART 3: Protocols for Target Identification (Phase 1)
The initial goal is to determine if this compound has any affinity for protein kinases and, if so, to identify which ones. The established role of the pyrazole scaffold against a wide range of kinases necessitates an unbiased, broad-spectrum screening approach.[2][9]
Protocol 3.1: Broad-Spectrum Kinase Panel Screening
Rationale: A large-panel screen provides a comprehensive, unbiased overview of the compound's selectivity profile across the human kinome. This is the most efficient method to identify initial "hits" for further investigation. A binding assay format (like KINOMEscan®) is often preferred for initial screening as it measures direct physical interaction and is not dependent on enzyme activity, avoiding potential assay-specific artifacts.
Methodology (Example using a commercial service):
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute this stock to a final concentration specified by the vendor (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Platform: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan®, Promega Kinase-Glo®). A binding assay is recommended.
-
Data Analysis: The primary output is typically "% of control" or "% inhibition" at the single concentration tested. A common threshold for identifying a primary hit is >90% inhibition.
-
Interpretation: The results will generate a selectivity profile. A highly selective compound will interact with only a few kinases, while a multi-targeted inhibitor will show affinity for several. The pyrazole scaffold is known to be present in both selective and multi-targeted inhibitors.[1][5]
Protocol 3.2: In Vitro Biochemical IC₅₀ Determination
Rationale: Once primary hits are identified, the next step is to quantify their potency. Determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of how much compound is needed to inhibit 50% of the kinase's activity. This is crucial for ranking hits and comparing them to known inhibitors.
Methodology (Example using an ADP-Glo™ Kinase Assay):
-
Materials:
-
Recombinant human kinase (the "hit" from Protocol 3.1).
-
Kinase-specific substrate peptide.
-
ATP (at or near the Kₘ value for the specific kinase).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
This compound.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
-
Procedure:
-
Compound Dilution: Perform a serial dilution of the 10 mM stock solution of this compound in kinase assay buffer. A common range is 100 µM to 1 nM in 10-12 steps. Include a DMSO-only control.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the DMSO control as 100% activity and a "no kinase" control as 0% activity.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Example Data Presentation:
| Kinase Target | IC₅₀ (nM) for Compound X | IC₅₀ (nM) for Staurosporine (Control) |
| Aurora Kinase A | 85 | 5 |
| JAK2 | 250 | 15 |
| c-Src | 1200 | 7 |
| CDK2 | >10,000 | 10 |
PART 4: Protocols for Cellular Validation (Phase 2)
Demonstrating that the compound can enter cells and inhibit its target in a physiological context is a critical validation step.
Protocol 4.1: Cellular Target Engagement
Rationale: An in vitro biochemical assay does not guarantee that the compound will bind to its target inside a cell. A cellular thermal shift assay (CETSA®) can confirm target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency.
-
Compound Treatment: Treat the cells with this compound (e.g., at 10x the biochemical IC₅₀) and a DMSO control for 1-2 hours.
-
Harvest and Heat Shock: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized proteins.
-
Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated sample compared to the DMSO control, indicating that the compound has bound to and stabilized the kinase.
Protocol 4.2: Inhibition of Target Phosphorylation
Rationale: Kinase inhibitors function by blocking the transfer of a phosphate group to a substrate. A Western blot for the phosphorylated form of the direct substrate (or the kinase's autophosphorylation site) provides direct evidence of target inhibition in cells.
Caption: Inhibition of a signaling pathway by blocking kinase phosphorylation.
Methodology:
-
Cell Treatment: Seed a relevant cell line in 6-well plates. Starve the cells if necessary to reduce basal signaling, then stimulate with an appropriate growth factor or cytokine to activate the target kinase. Treat the cells with a dose-range of this compound for 1-4 hours.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target or its substrate (e.g., anti-phospho-JAK2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the same membrane for the total protein level of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates successful target inhibition.
PART 5: References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal.[Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.[Link]
-
New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health.[Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health.[Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate.[Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.[Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.[Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate.[Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate.[Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org.[Link]
-
5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. PubChem.[Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.[Link]
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- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 8. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Application Notes and Protocols for 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Cellular Activities of a Promising Pyrazole Derivative
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is a member of the pyrazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its structural similarity to Edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, suggests that this compound may also exert its effects through the modulation of cellular oxidative stress pathways.[2][3] This document provides a comprehensive guide for investigating the cellular effects of this compound, focusing on its potential as an antioxidant and an inducer of apoptosis. We will explore its hypothesized mechanism of action involving the Nrf2 and caspase-3 signaling pathways and provide detailed protocols for its characterization in cell-based assays.
The central hypothesis guiding these protocols is that this compound functions as an antioxidant, at least in part, by activating the Nrf2 signaling pathway. Furthermore, at higher concentrations or in specific cell types, it may induce apoptosis through the activation of the caspase-3 cascade. These pathways are fundamental to cellular homeostasis and are often dysregulated in disease states, making them key targets for therapeutic intervention.
Hypothesized Mechanism of Action
Our proposed model for the cellular activity of this compound is centered on two key signaling pathways:
-
The Nrf2 Antioxidant Response Pathway: We hypothesize that the compound can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[4][5][[“]]
-
The Caspase-3 Apoptotic Pathway: We propose that this compound can induce programmed cell death, or apoptosis, by activating the caspase cascade. Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8][9][10]
The following sections will provide detailed protocols to investigate these hypothesized mechanisms.
I. Assessment of Cytotoxicity and Cell Viability
A crucial first step in characterizing any new compound is to determine its effect on cell viability and to establish a working concentration range.
A. Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method to evaluate the cytotoxic potential of a compound.
B. Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
C. Detailed Protocol: MTT Assay
-
Cell Seeding: Seed your chosen cell line (e.g., HeLa, HepG2, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
D. Expected Data Presentation
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.5 ± 4.5 | 97.2 ± 5.1 | 95.8 ± 4.9 |
| 1 | 95.1 ± 3.9 | 90.3 ± 4.2 | 85.6 ± 5.5 |
| 10 | 80.2 ± 6.1 | 65.7 ± 5.8 | 50.1 ± 6.3 |
| 25 | 62.5 ± 5.5 | 40.1 ± 4.9 | 25.3 ± 4.1 |
| 50 | 41.3 ± 4.8 | 15.8 ± 3.7 | 8.9 ± 2.5 |
| 100 | 10.7 ± 3.2 | 5.2 ± 1.9 | 2.1 ± 1.1 |
| IC50 (µM) | ~45 | ~20 | ~10 |
II. Investigation of Antioxidant Activity
Based on the structural similarities to Edaravone, it is plausible that this compound possesses antioxidant properties.
A. Rationale
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in DCF fluorescence in the presence of the test compound indicates its ability to scavenge ROS or to upregulate endogenous antioxidant systems.
B. Experimental Workflow: Intracellular ROS Measurement
Caption: Workflow for measuring intracellular ROS levels using the DCFH-DA assay.
C. Detailed Protocol: DCFH-DA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for a suitable pre-incubation period (e.g., 2-4 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells again with warm PBS. Add 100 µL of a known ROS inducer, such as hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM, in the presence or absence of the test compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings at multiple time points (e.g., every 15 minutes for 1-2 hours).
-
Data Analysis: Calculate the percentage of ROS inhibition compared to the cells treated with the ROS inducer alone.
D. Expected Data Presentation
| Treatment | Relative Fluorescence Units (RFU) | % ROS Inhibition |
| Untreated Control | 150 ± 20 | - |
| H₂O₂ (200 µM) | 1200 ± 80 | 0 |
| H₂O₂ + Compound (1 µM) | 950 ± 65 | 21.4 |
| H₂O₂ + Compound (5 µM) | 600 ± 50 | 57.1 |
| H₂O₂ + Compound (10 µM) | 350 ± 40 | 78.6 |
III. Elucidating the Role of the Nrf2 Signaling Pathway
To determine if the antioxidant effects are mediated by the Nrf2 pathway, we can measure the nuclear translocation of Nrf2.
A. Rationale
Activation of the Nrf2 pathway involves the translocation of the Nrf2 protein from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.
B. Experimental Workflow: Nrf2 Nuclear Translocation
Caption: Workflow for assessing Nrf2 nuclear translocation by immunofluorescence.
C. Detailed Protocol: Nrf2 Immunofluorescence
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a 24-well plate.
-
Treatment: Treat cells with this compound at selected concentrations for various time points (e.g., 1, 3, 6 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBST and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear fluorescence intensity of Nrf2.
IV. Assessment of Apoptosis Induction
To investigate if this compound can induce apoptosis, we will assess the activation of a key executioner caspase.
A. Rationale
Caspase-3 is a critical mediator of programmed cell death. Its activation is a hallmark of apoptosis. A colorimetric or fluorometric assay can be used to measure the activity of caspase-3 in cell lysates.
B. Experimental Workflow: Caspase-3 Activity Assay
Caption: Workflow for measuring caspase-3 activity.
C. Detailed Protocol: Caspase-3 Colorimetric Assay
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a cell lysis buffer provided with a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.
D. Expected Data Presentation
| Treatment | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 |
| Compound (10 µM) | 1.8 ± 0.2 |
| Compound (25 µM) | 3.5 ± 0.4 |
| Compound (50 µM) | 6.2 ± 0.7 |
V. Integrated Signaling Pathway Diagram
Caption: Hypothesized signaling pathways modulated by this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, oxidative stress, and apoptosis, researchers can gain valuable insights into its potential therapeutic applications.
Future studies should aim to:
-
Confirm the activation of Nrf2 downstream target genes using qRT-PCR or Western blotting.
-
Investigate the effects of the compound on other markers of apoptosis, such as Annexin V staining and DNA fragmentation.
-
Explore the upstream signaling events that lead to caspase-3 activation.
-
Validate these findings in more complex in vitro models, such as 3D cell cultures or co-culture systems, and eventually in in vivo models.
By following these detailed protocols and considering the proposed mechanistic framework, researchers will be well-equipped to unlock the full potential of this compound.
References
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
MDPI. (2023). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Retrieved from [Link]
-
Cureus. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Retrieved from [Link]
-
National Institutes of Health. (2020). The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Retrieved from [Link]
-
Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Retrieved from [Link]
-
Consensus. (n.d.). Nrf2 signaling pathways in oxidative stress and mitochondrial function. Retrieved from [Link]
-
Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase-3 activation via the intrinsic and extrinsic apoptotic... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Retrieved from [Link]
-
ALS News Today. (2025). Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Caspase 3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antimicrobial Studies of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1] This application note provides a comprehensive guide for the investigation of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine as a potential antimicrobial agent. It outlines detailed protocols for the preparation of the compound, standardized methods for determining its efficacy against a panel of clinically relevant bacteria and fungi, and guidance on data analysis and interpretation. The methodologies are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[2][3][4]
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The pyrazole nucleus is a fundamental heterocyclic motif present in numerous compounds with diverse pharmacological applications.[1] Its unique structural features allow for versatile chemical modifications, leading to a wide array of derivatives with potent biological activities. In the realm of infectious diseases, pyrazole-containing molecules have demonstrated considerable efficacy against various pathogens.[5][6] The mechanism of action for many pyrazole derivatives is believed to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.[7]
This compound is a synthetic pyrazole derivative. While extensive research on this specific molecule is emerging, its structural similarity to other antimicrobially active pyrazoles suggests its potential as a lead compound for further investigation. This guide provides the necessary framework to systematically evaluate its antimicrobial profile.
Physicochemical Properties and Compound Preparation
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible antimicrobial testing.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₃ | ChemSpider |
| Molecular Weight | 249.31 g/mol | ChemSpider |
| Appearance | Solid (form may vary) | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, DMF, and ethanol. | General knowledge for similar compounds |
Protocol 2.1: Preparation of Stock Solution
Causality: The poor aqueous solubility of many organic compounds, including pyrazole derivatives, necessitates the use of a biocompatible solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and low toxicity to most microorganisms at the final concentrations used in susceptibility assays.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution by vortexing or gentle warming.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing: Core Protocols
The following protocols are based on CLSI and EUCAST guidelines to determine the antimicrobial activity of this compound.[2][3][4]
3.1. Materials and Reagents
-
Test Compound: this compound stock solution (10 mg/mL in DMSO).
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028).
-
-
Culture Media:
-
Mueller-Hinton Broth (MHB) for bacteria.[8]
-
Mueller-Hinton Agar (MHA) for bacteria.
-
RPMI-1640 medium buffered with MOPS for fungi.
-
Sabouraud Dextrose Agar (SDA) for fungi.
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates.
-
Sterile petri dishes.
-
Sterile serological pipettes and micropipette tips.
-
Spectrophotometer.
-
Incubator (35-37°C for bacteria, 35°C for yeast).
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (DMSO).
-
Diagram 3.1: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This provides a precise measure of the compound's potency.
-
Plate Preparation: In a sterile 96-well plate, add 50 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to all wells except the first column.
-
Serial Dilution: Add 100 µL of the test compound stock solution (appropriately diluted in media to the desired starting concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column of the dilution series.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: Wells containing a known effective antibiotic.
-
Negative Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the assay (typically ≤1%).
-
Growth Control: Wells containing only the microbial inoculum and culture medium.
-
Sterility Control: Wells containing only sterile culture medium.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Protocol 3.3: Determination of Minimum Bactericidal Concentration (MBC)
Causality: The MBC test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12] This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto separate, appropriately labeled MHA or SDA plates.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
Protocol 3.4: Agar Disk Diffusion Assay
Causality: The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial activity.[13][14] It is a simpler and less resource-intensive method for initial screening.
-
Plate Inoculation: Uniformly streak a standardized microbial inoculum (0.5 McFarland) onto the surface of an MHA or SDA plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the agar surface.
-
Controls: Include disks with a positive control antibiotic and a negative control (DMSO).
-
Incubation: Incubate the plates under the appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
Data Analysis and Interpretation
Table 4.1: Example Data Presentation for Antimicrobial Activity
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | |||
| E. faecalis ATCC 29212 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| C. albicans ATCC 90028 | |||
| Ciprofloxacin | |||
| Fluconazole |
-
Interpretation of MIC/MBC:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal.
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic.
-
-
Interpretation of Zone of Inhibition: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound. Larger zones indicate greater susceptibility.
Diagram 4.1: Interpreting MIC and MBC Results
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. microchemlab.com [microchemlab.com]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of this compound, a substituted 5-aminopyrazole, is a crucial process for the development of various biologically active compounds.[1] 5-aminopyrazoles are valuable synthons for a range of heterocyclic products and are integral to the preparation of condensed heterocycles like pyrazolopyrimidines.[2] The most common and versatile route to this class of compounds is the condensation of a β-ketonitrile with a substituted hydrazine.[2][3] Specifically, for this compound, the reaction involves the cyclocondensation of α-phenylacetoacetonitrile with phenylhydrazine.
This guide will address common issues encountered during this synthesis, providing explanations for the underlying chemistry and actionable solutions.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing detailed, step-by-step guidance.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the α-phenylacetoacetonitrile and phenylhydrazine are of high purity. Impurities in the β-ketonitrile can lead to side reactions, while oxidized phenylhydrazine (often indicated by a dark color) can introduce a host of byproducts.[4] Consider purifying the phenylhydrazine by distillation if it is discolored.
-
Reaction Temperature: The temperature plays a critical role. While some pyrazole syntheses proceed at room temperature, others require heating to drive the reaction to completion.[5] Conversely, excessive heat can lead to decomposition and the formation of tars.[5] It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer during the cyclization step. A comparison of different solvents may be necessary to find the optimal one for your specific substrate. In some cases, a mixture of solvents like ethanol/acetic acid can be beneficial.[4]
-
Catalyst: While this reaction can proceed without a catalyst, acidic or basic conditions can influence the rate. A catalytic amount of a weak acid, such as acetic acid, is often employed to promote the initial condensation to form the hydrazone intermediate.[6][7]
Experimental Protocol for Yield Optimization:
-
Reagent Purification: If the phenylhydrazine is dark, distill it under reduced pressure before use.
-
Solvent Screening: Set up small-scale parallel reactions in different solvents (e.g., ethanol, isopropanol, acetic acid, and a 10:1 ethanol:acetic acid mixture).
-
Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux) for each solvent system.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC, observing the consumption of starting materials and the formation of the product.
-
Analysis: Based on the TLC results and isolated yields, determine the optimal combination of solvent and temperature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Acetic Acid | Ethanol/Acetic Acid (10:1) |
| Temperature | 60 °C | 60 °C | 80 °C |
| Catalyst | None | Self-catalyzed | Acetic Acid |
| Typical Yield | Moderate | Moderate to Good | Good to Excellent |
Question 2: I am observing the formation of multiple byproducts, making purification difficult. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue, often arising from the reactivity of the starting materials and intermediates.
-
Regioisomer Formation: The reaction of an unsymmetrical β-dicarbonyl compound (or its equivalent) with a substituted hydrazine can potentially lead to the formation of two regioisomers. For the synthesis of this compound from α-phenylacetoacetonitrile and phenylhydrazine, the desired product is generally favored due to the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl, followed by cyclization onto the nitrile. However, alternative cyclization pathways can occur.
-
Oxidation of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, which can lead to the formation of colored impurities and other reactive species that can complicate the reaction mixture.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this issue.
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, especially if the reaction time is too short or the temperature is too low. This can lead to a mixture of the hydrazone intermediate and the final product.
Strategies to Minimize Side Reactions:
-
Control of Reaction Conditions: As mentioned, optimizing the temperature and solvent is crucial. A lower temperature may favor the desired product by reducing the rate of side reactions.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent the oxidation of phenylhydrazine.
-
Order of Addition: Adding the phenylhydrazine slowly to the solution of the β-ketonitrile can sometimes help to control the reaction and minimize the formation of byproducts.
-
pH Control: The use of a buffer or a controlled amount of acid can help to maintain an optimal pH for the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound?
A1: The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines follows a well-established reaction pathway.[2] The mechanism involves two key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of α-phenylacetoacetonitrile, forming a hydrazone intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the five-membered pyrazole ring.[2] Subsequent tautomerization yields the aromatic this compound.
Caption: Reaction mechanism for pyrazole synthesis.
Q2: How can I effectively purify the final product?
A2: Purification of this compound typically involves recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for obtaining a highly pure product, especially if the impurities have significantly different solubilities. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.[6] The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective due to the presence of impurities with similar solubility, column chromatography on silica gel is a good alternative. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, while the condensation of a β-ketonitrile with a hydrazine is the most direct route, other methods for pyrazole synthesis exist. For instance, pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines (the Knorr pyrazole synthesis).[8] In this case, one could envision a multi-step synthesis starting from a suitable 1,3-dicarbonyl precursor. Another approach involves the transformation of other heterocyclic systems, such as isoxazoles, into pyrazoles.[9] However, for this specific target molecule, the reaction of α-phenylacetoacetonitrile with phenylhydrazine remains the most practical and efficient method.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. [Link]
-
ResearchGate. (2020). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
PubMed Central. (2018). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. [Link]
-
Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. [Link]
-
MDPI. (2021). Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. [Link]
-
ScienceDirect. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
OAText. (2018). Recent advances in the synthesis of new pyrazole derivatives. [Link]
-
ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
-
Lovely Professional University. SYNTHESIS OF NOVEL NITRONE DERIVATIVES OF EDARAVONE. [Link]
-
PubMed Central. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
-
AIR Unimi. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
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Technical Support Center: Scale-Up Synthesis of Diphenyl Pyrazole Amines
Welcome to the Technical Support Center for the scale-up synthesis of diphenyl pyrazole amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the challenges encountered during the large-scale synthesis of this important class of compounds. Our goal is to equip you with the knowledge to navigate the complexities of moving from bench-scale synthesis to industrial production, ensuring efficiency, purity, and safety.
Troubleshooting Guide: Navigating Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis of diphenyl pyrazole amines, providing potential causes and actionable solutions in a question-and-answer format.
Low Yield in Palladium-Catalyzed Buchwald-Hartwig Amination
Question: We are experiencing a significant drop in yield for our Buchwald-Hartwig amination of a halopyrazole with a diphenylamine derivative upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we troubleshoot this?
Answer: A drop in yield during the scale-up of a Buchwald-Hartwig amination is a common challenge. The root causes often lie in subtle changes in reaction parameters that become more pronounced at a larger scale. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection & Deactivation:
-
Underlying Cause: The choice of palladium precatalyst and phosphine ligand is critical and their effectiveness can change with scale. Bulky electron-rich ligands are often necessary for the amination of pyrazoles.[1][2][3] At larger scales, issues like catalyst deactivation due to impurities or prolonged reaction times become more prominent.
-
Troubleshooting Steps:
-
Ligand Screening: If not already optimized, screen a panel of bulky biarylphosphine ligands such as tBuDavePhos or tBuBrettPhos, which have shown efficacy in the amination of halopyrazoles.[1][2][3]
-
Precatalyst Selection: Employ modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are designed for efficient generation of the active catalytic species and are more robust.
-
Catalyst Loading: While keeping catalyst loading low is economically desirable, a slight increase may be necessary on a larger scale to compensate for any deactivation.
-
Inert Atmosphere: Ensure rigorous exclusion of oxygen throughout the process. Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.
-
2. Base Selection and Physical Properties:
-
Underlying Cause: The choice and physical form of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may be more suitable for sensitive substrates.[4] On a large scale, the particle size and solubility of the base can significantly impact the reaction rate.
-
Troubleshooting Steps:
-
Base Strength: If your substrate is sensitive, consider switching to a weaker base.
-
Particle Size: For solid inorganic bases, ensure consistent and fine particle size. Grinding the base before use can improve its reactivity.
-
Agitation: In a large reactor, ensure efficient agitation to keep the base suspended and maintain a good interface between the solid and liquid phases.
-
3. Solvent and Temperature Control:
-
Underlying Cause: Inefficient heat transfer in large reactors can lead to localized overheating or "hot spots," which can cause decomposition of the starting materials, product, or catalyst. The choice of solvent also plays a key role in solubility and reaction kinetics.
-
Troubleshooting Steps:
-
Solvent Choice: Use a solvent in which all reactants have good solubility at the reaction temperature. Toluene and dioxane are common choices.
-
Temperature Monitoring: Use multiple temperature probes within the reactor to ensure uniform heating.
-
Gradual Heating: Implement a controlled heating profile to avoid rapid temperature increases.
-
Impurity Profile Issues in Ullmann Condensation
Question: We are observing a high level of a des-halo byproduct and other impurities in our copper-catalyzed Ullmann condensation for the N-arylation of a pyrazole. How can we improve the purity of our product at scale?
Answer: The Ullmann condensation, while a powerful tool, can be prone to side reactions, especially at the higher temperatures often required. Here’s how to address impurity issues:
1. Minimizing the Des-Halo Byproduct:
-
Underlying Cause: The formation of a des-halo byproduct (where the halogen on the aryl halide is replaced by hydrogen) is often due to a competing reduction pathway. This can be exacerbated by certain ligands, bases, or impurities in the starting materials.
-
Troubleshooting Steps:
-
Ligand Selection: While classic Ullmann reactions are often ligand-free, modern protocols utilize ligands to improve efficiency and reduce side reactions. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective.[5]
-
Purity of Starting Materials: Ensure that the starting materials and solvent are free of water and other protic impurities that can act as a proton source for the reduction.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can lead to increased byproduct formation.
-
2. Addressing Other Impurities:
-
Underlying Cause: Other impurities can arise from side reactions of the starting materials or product degradation.
-
Troubleshooting Steps:
-
Impurity Identification: The first step is to identify the structure of the major impurities using techniques like LC-MS and NMR.[6] This will provide clues as to their origin.
-
Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific byproducts.
-
Work-up Procedure: A poorly designed work-up can introduce or exacerbate impurities. Ensure that the work-up effectively removes the copper catalyst and any remaining reagents.
-
Challenges in Product Isolation and Purification
Question: Our diphenyl pyrazole amine product is difficult to purify by column chromatography at a large scale, and we are struggling to achieve consistent crystallization. What are some effective large-scale purification strategies?
Answer: Column chromatography is often not a viable option for large-scale purification in a manufacturing setting due to cost and solvent usage. Crystallization is the preferred method for achieving high purity at scale.
1. Developing a Robust Crystallization Protocol:
-
Underlying Cause: Successful crystallization depends on finding the right solvent system and controlling the crystallization conditions.
-
Troubleshooting Steps:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[1][6]
-
Temperature Control: Implement a controlled cooling profile. A slow cooling rate generally leads to larger, purer crystals.
-
Seeding: Use seed crystals of the pure product to induce crystallization at a specific temperature and control the crystal size and form.
-
Anti-Solvent Addition: In some cases, adding an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization.
-
2. Purification via Acid Addition Salt Formation:
-
Underlying Cause: If the freebase is difficult to crystallize, forming a salt can often improve its crystallinity.
-
Troubleshooting Steps:
-
Acid Selection: Treat a solution of the crude product with an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid) to form the corresponding salt.
-
Crystallization of the Salt: The resulting salt may have different solubility properties and be easier to crystallize.
-
Neutralization: After isolating the pure salt, it can be neutralized to regenerate the pure freebase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of diphenyl pyrazole amines?
A1: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Both Buchwald-Hartwig and Ullmann reactions can be exothermic. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) studies, should be conducted to understand the thermal profile of the reaction and the potential for a runaway reaction.[7][8]
-
Reagent Toxicity: Diphenylamine and its derivatives can be toxic.[9][10][11] Always consult the Safety Data Sheets (SDS) for all reagents and handle them in appropriate containment with personal protective equipment.
-
Pressure Build-up: Some reactions may evolve gas. Ensure that the reactor is properly vented.
-
Handling of Pyrophoric Reagents: If using strong bases like n-butyllithium for certain synthetic routes, be aware of their pyrophoric nature and handle them under strictly inert conditions.
Q2: How do I choose between a Buchwald-Hartwig amination and an Ullmann condensation for my scale-up synthesis?
A2: The choice depends on several factors:
-
Substrate Scope: Buchwald-Hartwig reactions often have a broader substrate scope and can be more tolerant of functional groups.
-
Reaction Conditions: Ullmann reactions typically require higher temperatures, which may not be suitable for thermally sensitive substrates. However, modern Ullmann protocols with appropriate ligands can be run under milder conditions.[12]
-
Cost: Palladium catalysts for Buchwald-Hartwig reactions can be expensive. Copper catalysts for Ullmann reactions are generally more cost-effective.
-
Process Robustness: For a specific substrate combination, one reaction may be more robust and less prone to side reactions than the other. It is often beneficial to screen both methods at a small scale before committing to a scale-up campaign.
Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality during scale-up?
A3: A robust analytical strategy is crucial for process control and quality assurance. Essential techniques include:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, determining product purity, and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying non-volatile impurities and byproducts.[6][13][14]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halopyrazole
This protocol provides a general starting point for the palladium-catalyzed amination of a halopyrazole. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.
-
Reactor Setup: To an oven-dried, nitrogen-purged reactor, add the halopyrazole (1.0 eq.), the diphenylamine derivative (1.1-1.2 eq.), the phosphine ligand (1-5 mol%), and the palladium precatalyst (0.5-2.5 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 eq.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with efficient stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or other suitable methods.
Protocol 2: General Procedure for Ullmann Condensation of a Pyrazole
This protocol provides a general starting point for the copper-catalyzed N-arylation of a pyrazole.
-
Reactor Setup: To a nitrogen-purged reactor, add the pyrazole (1.0 eq.), the aryl halide (1.0-1.2 eq.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if used, e.g., DMEDA, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., DMF or DMSO).
-
Reaction: Heat the mixture to the desired temperature (typically 120-160 °C) with efficient stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture. Dilute with water and extract the product with an organic solvent. Wash the organic layer to remove the solvent and copper salts.
-
Purification: Purify the crude product by crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of 4-Bromopyrazole with Diphenylamine
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-Buchwald Precatalyst |
| Ligand | tBuDavePhos | XPhos | SPhos |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 90 °C |
| Yield | 85% | 78% | 92% |
| Key Observation | Good yield, but requires a strong base. | Lower yield, but uses a milder base. | High yield under milder conditions with an advanced precatalyst. |
Visualizations
Troubleshooting Decision Tree for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting Decision Tree for Low Yield.
Process Flow for Scale-Up Synthesis and Purification
Caption: Scale-Up Synthesis and Purification Workflow.
References
-
Cho, J. Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4572. [Link]
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Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 572-575. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 572-575. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Monmai, C., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 11(35), 5836-5867. [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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Li, P., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 16(7), 1347-1351. [Link]
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Chen, G., et al. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 12(20), 4564-4567. [Link]
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ResearchGate. (n.d.). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Request PDF. [Link]
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Wang, Y., et al. (2014). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 115(2), 1469-1475. [Link]
-
PubMed. (2023). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Download Scientific Diagram. [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
- Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
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Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]
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ResearchGate. (n.d.). Large-scale crystallization of proteins for purification and formulation. [Link]
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ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Request PDF. [Link]
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Belkacem, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4253. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. [Link]
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ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9570-9581. [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions a. Download Scientific Diagram. [Link]
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MDPI. (2010). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168-5177. [Link]
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Frontiers. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 603. [Link]
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MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(23), 7249. [Link]
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PubMed. (2023). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. PubMed. [Link]
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Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
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PubMed Central. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4253. [Link]
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RSC Publishing. (2012). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 10(46), 9174-9177. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3858-3864. [Link]
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Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
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Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. [Link]
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ACG Publications. (n.d.). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. [Link]
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NIH. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433. [Link]
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Zachariah Group. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. [Link]
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ResearchGate. (n.d.). (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. [Link]
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MIT Open Access Articles. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Diphenylamine. [Link]
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Validation & Comparative
The Diphenyl-Pyrazole Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The diphenyl-pyrazole moiety represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents.[1][2][3][4] Its inherent structural features, including a five-membered heterocyclic ring with two adjacent nitrogen atoms and appended phenyl rings, provide a unique three-dimensional arrangement that facilitates interactions with a diverse range of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of diphenyl-pyrazole derivatives, focusing on their applications as potent anticancer and anti-inflammatory agents. We will delve into the causal relationships behind experimental design and provide detailed protocols for key biological assays, empowering researchers in their drug discovery endeavors.
Diphenyl-Pyrazoles as Anticancer Agents: Targeting the Drivers of Malignancy
Diphenyl-pyrazole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[1][2][5]
Kinase Inhibitors: Halting Aberrant Cell Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] Diphenyl-pyrazoles have been extensively explored as kinase inhibitors, with their SAR being a key determinant of their potency and selectivity.[6][8]
Core SAR Principles for Kinase Inhibition:
The fundamental SAR of diphenyl-pyrazole based kinase inhibitors revolves around the strategic placement of substituents on the pyrazole and phenyl rings to optimize interactions within the ATP-binding pocket of the target kinase.
-
N1-Phenyl Substitution: The substituent on the N1-phenyl ring often plays a critical role in establishing key hydrogen bonding interactions with the hinge region of the kinase. The presence of groups like amides or ureas can significantly enhance binding affinity.[6]
-
C3 and C5-Phenyl Substitutions: The phenyl rings at the C3 and C5 positions of the pyrazole core project into different regions of the ATP binding site. Modifications to these rings can influence selectivity and potency. For instance, substitutions that exploit hydrophobic pockets or form additional hydrogen bonds can lead to more potent and selective inhibitors.
-
Pyrazole Core as a Scaffold: The pyrazole ring itself acts as a central scaffold, orienting the phenyl substituents in a favorable conformation for binding. The nitrogen atoms of the pyrazole can also participate in hydrogen bonding interactions.[6]
Comparative Analysis of Diphenyl-Pyrazole Kinase Inhibitors:
The following table summarizes the inhibitory activities of representative diphenyl-pyrazole derivatives against various cancer-related kinases, highlighting the impact of structural modifications on their potency.
| Compound ID | Target Kinase | R1 (N1-Phenyl) | R2 (C3-Phenyl) | R3 (C5-Phenyl) | IC50 (nM) | Reference |
| A | BCR-ABL | H | 4-pyridyl | 3-(trifluoromethyl)phenyl | 10 | [6] |
| B | CDK2 | H | H | Biphenyl | 24 | [6] |
| C | FGFR1 | H | Methoxy | 2,6-dichloro-3,5-dimethoxyphenyl | - | [6] |
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer therapy. Several novel cycloalkyl-fused 2,3-diaryl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9]
Key SAR Observations for Tubulin Inhibition:
-
Cycloalkyl Fusion: The fusion of a cycloalkyl ring to the pyrazole core appears to be a critical feature for potent anti-proliferative activity.[9]
-
Diaryl Substitution: The nature and substitution pattern of the two aryl rings significantly impact the compound's ability to inhibit tubulin polymerization and induce apoptosis.[9]
Experimental Workflow: Evaluating Anticancer Activity
The evaluation of novel diphenyl-pyrazole derivatives as anticancer agents typically involves a multi-step process, starting with in vitro cell-based assays and progressing to more complex mechanistic studies.
Caption: Workflow for anti-inflammatory evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency of a diphenyl-pyrazole derivative against a specific protein kinase. [10][11][12] Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (diphenyl-pyrazole derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a white-walled microplate, add 5 µL of the test compound solution or vehicle control. [10]3. Add 5 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature. [10]4. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [12]7. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [12]8. Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of diphenyl-pyrazole derivatives on cancer cell lines. [13][14][15] Materials:
-
Cancer cell line of interest (e.g., MCF-7, NCI-H460) [14]* Complete cell culture medium
-
Test compound (diphenyl-pyrazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The diphenyl-pyrazole scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide underscore the importance of rational design and systematic modification in optimizing the therapeutic potential of these compounds. The provided experimental protocols offer a practical framework for researchers to evaluate their own novel diphenyl-pyrazole derivatives. As our understanding of the molecular basis of diseases continues to grow, the versatility of the diphenyl-pyrazole core ensures its continued relevance in the ongoing quest for new and improved medicines.
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PMC. Retrieved January 24, 2026, from [Link]
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A review for cell-based screening methods in drug discovery. (2022). PMC. Retrieved January 24, 2026, from [Link]
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Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. Retrieved January 24, 2026, from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved January 24, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved January 24, 2026, from [Link]
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Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (2020). MDPI. Retrieved January 24, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. Retrieved January 24, 2026, from [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Retrieved January 24, 2026, from [Link]
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Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications. Retrieved January 24, 2026, from [Link]
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Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2003). ACS Publications. Retrieved January 24, 2026, from [Link]
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Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. (2020). PubMed. Retrieved January 24, 2026, from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). PMC. Retrieved January 24, 2026, from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved January 24, 2026, from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 24, 2026, from [Link]
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Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]
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Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). PubMed. Retrieved January 24, 2026, from [Link]
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Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2014). Brieflands. Retrieved January 24, 2026, from [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
For researchers and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, experience-driven framework for elucidating and validating the mechanism of action of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a compound belonging to the pharmacologically significant pyrazole class of heterocycles.[1][2] Given the prevalence of kinase inhibition as a mechanism for pyrazole derivatives, this guide will proceed with the hypothesis that this compound functions as a kinase inhibitor.[2][3][4] We will explore a systematic approach to not only confirm this hypothesis but also to characterize the specific interactions and compare its performance against established alternatives.
Introduction: The Pyrazole Scaffold and the Kinase Hypothesis
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] Many of these activities are attributed to the inhibition of protein kinases, a critical class of enzymes regulating a vast number of cellular processes.[2][3][4] Therefore, a logical starting point for a novel pyrazole compound like this compound is to investigate its potential as a kinase inhibitor.
Our investigation will be structured to answer the following key questions:
-
Does this compound inhibit any kinases?
-
If so, which kinases are targeted, and with what selectivity?
-
How does it compare to other known inhibitors of the identified target(s)?
-
Does it engage the target kinase within a cellular environment?
-
What is the kinetic nature of the interaction with its primary target?
Initial Target Discovery: Kinome Profiling
To cast a wide net and identify potential kinase targets, a comprehensive kinome profiling assay is the most efficient first step. This approach screens the compound against a large panel of kinases to identify any inhibitory activity.
Experimental Rationale:
A broad kinase panel provides an unbiased view of the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects, while a multi-targeted inhibitor might be advantageous for certain complex diseases.[6]
Recommended Protocol: KinaseProfiler™ Assay
A radiometric or luminescence-based in vitro kinase activity assay, such as the KinaseProfiler™ service from Eurofins Discovery, is recommended.[7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: A primary screen is typically performed at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Kinase Panel: Select a comprehensive panel of kinases (e.g., >400 kinases) covering all major branches of the human kinome.[7]
-
Assay Execution (by service provider): The compound is incubated with the individual kinases, ATP (often at the Km concentration for each kinase), and a specific substrate.
-
Data Analysis: The percentage of remaining kinase activity is determined for each kinase in the presence of the compound. A significant reduction in activity (e.g., >50% inhibition) indicates a potential target.
Data Presentation:
The results of the kinome scan should be presented in a table summarizing the percentage of inhibition for each kinase.
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 15% |
| ... | ... |
This is example data.
Comparative Analysis with Alternative Inhibitors
Assuming the kinome scan identifies specific kinase targets (e.g., Kinase A and Kinase B), the next step is to compare the potency of this compound with known, well-characterized inhibitors of these kinases.
Experimental Rationale:
This comparative analysis benchmarks the novel compound against the current standards, providing crucial context for its potential therapeutic utility.
Recommended Protocol: IC50 Determination
An in vitro kinase assay is used to determine the half-maximal inhibitory concentration (IC50) for the novel compound and the reference inhibitors.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors in DMSO.
-
Assay Setup: For each kinase of interest, set up reactions containing the kinase, ATP, and substrate.
-
Compound Addition: Add the diluted compounds to the reaction wells.
-
Incubation: Incubate the reactions to allow for kinase activity.
-
Detection: Measure the kinase activity using a suitable method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 50 |
| Reference Inhibitor 1 | Kinase A | 25 |
| This compound | Kinase B | 200 |
| Reference Inhibitor 2 | Kinase B | 500 |
This is example data.
Validating Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
Demonstrating that a compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[8][9][10]
Experimental Rationale:
CETSA® relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] This allows for the confirmation of target engagement in a physiological setting.
Recommended Protocol: Western Blot-Based CETSA®
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line that expresses the target kinase(s) of interest.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a defined period. A vehicle control (DMSO) is essential.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation:
The results can be visualized as melting curves, plotting the percentage of soluble protein against temperature.
DOT Script for CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Characterizing the Binding Interaction: Biophysical Methods
To gain a deeper understanding of the interaction between this compound and its target kinase, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable.
Experimental Rationale:
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12]
-
SPR is a label-free technique that measures the binding kinetics, providing the association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can also be calculated.[13][14]
Recommended Protocol: Isothermal Titration Calorimetry (ITC)
Step-by-Step Methodology:
-
Protein Preparation: Purify the recombinant target kinase.
-
Compound Preparation: Prepare a concentrated solution of this compound in the same buffer as the protein.
-
ITC Experiment:
-
Load the protein into the sample cell of the ITC instrument.
-
Load the compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
Recommended Protocol: Surface Plasmon Resonance (SPR)
Step-by-Step Methodology:
-
Protein Immobilization: Immobilize the purified target kinase onto an SPR sensor chip.
-
Compound Injection: Flow different concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and the binding affinity.
Data Presentation:
| Technique | Parameter | Value |
| ITC | KD | 75 nM |
| Stoichiometry (n) | 1.1 | |
| ΔH | -10.5 kcal/mol | |
| -TΔS | 2.3 kcal/mol | |
| SPR | ka (M-1s-1) | 1.5 x 105 |
| kd (s-1) | 1.1 x 10-2 | |
| KD (nM) | 73 |
This is example data.
DOT Script for Overall Validation Workflow
Caption: A systematic workflow for validating the mechanism of action.
Conclusion and Future Directions
This guide has outlined a comprehensive and experimentally robust strategy for validating the proposed mechanism of action of this compound as a kinase inhibitor. By following this workflow, researchers can move from a broad, initial hypothesis to a detailed, quantitative understanding of the compound's interaction with its biological target(s).
The data generated through these experiments will provide a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies, lead optimization, and in vivo efficacy studies. The combination of in vitro biochemical assays, cell-based target engagement studies, and biophysical characterization ensures a high degree of confidence in the elucidated mechanism of action, a critical milestone in the drug discovery pipeline.
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Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2013). Molbank, 2013(4), M806. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 35. [Link]
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2018). Molbank, 2018(2), M988. [Link]
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New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2022). Journal of Molecular Structure, 1265, 133427. [Link]
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5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem. [Link]
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Target identification of natural products and bioactive compounds using affinity-based probes. (2015). Natural Product Reports, 32(11), 1551-1570. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology, 8(3), 161-184. [Link]
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Kinome Profiling. (n.d.). Oncolines B.V.[Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). Pharmaceuticals, 15(11), 1364. [Link]
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Isothermal titration calorimetry in drug discovery. (2009). Methods in Molecular Biology, 565, 1-16. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
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Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020). Frontiers in Pharmacology, 11, 1269. [Link]
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Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Pharmacology, 14, 1289481. [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 40-44. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
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Kinome Profiling. (2010). Methods in Molecular Biology, 661, 233-246. [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (n.d.). TA Instruments. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2014). Journal of the Korean Chemical Society, 58(3), 284-290. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2023). International Journal of Molecular Sciences, 24(13), 10901. [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. [Link]
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Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2022). Samara Journal of Science, 10(1), 1-13. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2022). ACS Applied Bio Materials, 5(10), 4569-4582. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Catalysts, 13(5), 899. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). Pharmaceutics, 15(8), 2125. [Link]
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Recent advances in target identification of bioactive natural products. (2010). Journal of Industrial Microbiology & Biotechnology, 37(7), 687-696. [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). (n.d.). ResearchGate. [Link]
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Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical. [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. [Link]
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Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]
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Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016). Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2499-2509. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry, 14(10), 1845-1863. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1), 2358825. [Link]
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 241-250. [Link]
-
Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (2023). Acta Pharmaceutica Sinica B, 13(10), 4059-4078. [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry, 22(21), 6039-6048. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives in Protein Binding Sites
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the pyrazole core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed as potent inhibitors for a diverse range of protein targets, leading to their use as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.[1] The structural rigidity of the pyrazole ring, coupled with its capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific protein binding sites.
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool in the rational design of pyrazole-based inhibitors.[2] By simulating the interactions between a pyrazole derivative and its target protein at an atomic level, researchers can gain invaluable insights into the key binding determinants, predict binding affinities, and prioritize compounds for synthesis and biological evaluation. This in-silico approach significantly accelerates the drug discovery process, reducing both time and cost.
This guide provides a comprehensive comparison of docking studies involving pyrazole derivatives against various protein targets. We will delve into the nuances of docking methodologies, explore the correlation between in-silico predictions and experimental data, and provide a detailed, step-by-step protocol for performing a robust docking analysis. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage molecular docking in their quest for novel pyrazole-based therapeutics.
Pillar 1: Expertise & Experience - The "Why" Behind the "How" in Molecular Docking
A successful molecular docking experiment is not merely about generating a binding score; it is about understanding the underlying principles and making informed decisions at each step of the process. The choices made, from protein preparation to the selection of docking parameters, directly impact the reliability and predictive power of the results.
The Critical Role of Protein and Ligand Preparation
The adage "garbage in, garbage out" holds particularly true for molecular docking. The accuracy of the input structures is paramount. For the protein, this involves obtaining a high-resolution crystal structure from the Protein Data Bank (PDB). It is crucial to then meticulously prepare this structure by removing water molecules that are not integral to the binding site, adding hydrogen atoms (as they are often not resolved in crystal structures), and assigning correct protonation states to ionizable residues. The choice of force field for assigning partial charges to atoms is also a critical decision that influences the calculated electrostatic interactions.
Similarly, the three-dimensional structure of the pyrazole derivative must be accurately generated and its energy minimized to a stable conformation. The tautomeric and ionization states of the pyrazole ring and its substituents must be carefully considered, as these can significantly alter the interaction patterns within the binding site.
Defining the Search Space: The Significance of the Grid Box
The "grid box" defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses. The size and center of this grid box are critical parameters. A grid box that is too small may exclude important binding regions, while one that is too large can lead to an inefficient and less accurate search. The dimensions of the grid box should be chosen to encompass the entire binding pocket, with a margin of a few angstroms to allow for ligand flexibility. For instance, in a study docking pyrazole derivatives into the active site of VEGFR-2, a grid box of 55×55×55 ų was used to ensure the entire active pocket was explored.[1]
Choosing the Right Search Algorithm and Scoring Function
Docking software employs various search algorithms to explore the conformational space of the ligand within the binding site. The Lamarckian Genetic Algorithm (LGA) used in AutoDock is a popular choice that combines a genetic algorithm for global searching with a local search method for energy minimization.[1] The number of genetic algorithm runs and the number of evaluations per run are key parameters that determine the thoroughness of the search.
The scoring function is a mathematical model used to estimate the binding affinity between the ligand and the protein for a given pose. Different docking programs utilize different scoring functions (e.g., AutoDock uses a semi-empirical free energy force field, while GOLD offers multiple scoring functions like GoldScore and ChemScore). It is important to understand the strengths and limitations of the chosen scoring function and, when possible, to use multiple scoring functions for a more robust assessment (consensus scoring).
Pillar 2: Trustworthiness - Validating the In-Silico Model with Experimental Reality
The ultimate measure of a docking protocol's success is its ability to accurately predict the binding of a ligand and correlate with experimental observations. This validation process is crucial for establishing the trustworthiness of the in-silico model.
Redocking of the Co-crystallized Ligand
A primary and essential validation step is to "redock" the native ligand back into the binding site of the protein from which it was co-crystallized. An accurate docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å. This demonstrates that the chosen parameters and scoring function are capable of identifying the correct binding mode.
Correlation of Docking Scores with Experimental Data (IC50/Ki)
The most compelling validation comes from demonstrating a strong correlation between the calculated docking scores (binding energies) and experimentally determined inhibitory activities (e.g., IC50 or Ki values) for a series of related pyrazole derivatives. A statistically significant correlation suggests that the docking protocol has predictive power and can be used to rank and prioritize novel compounds. For example, a study on pyrazole-based COX-2 inhibitors showed a good correlation between the docking scores and the experimentally determined IC50 values, with the most potent compounds exhibiting the most favorable binding energies.[3] Similarly, a strong correlation was observed between the docking scores of triterpenes and their IC50 values for MAGL inhibition.[4]
It is important to note that a perfect correlation is not always achievable due to factors such as protein flexibility, solvation effects, and the inherent approximations in scoring functions. However, a clear trend where lower (more negative) binding energies correspond to lower IC50 values provides confidence in the docking model.
Comparative Docking Studies of Pyrazole Derivatives: A Multi-Target Perspective
The versatility of the pyrazole scaffold is evident in its ability to target a wide array of proteins implicated in various diseases. Here, we present a comparative overview of docking studies of pyrazole derivatives against key protein families.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology. Pyrazole derivatives have been extensively explored as kinase inhibitors, often designed to mimic the adenine moiety of ATP and form key hydrogen bonds with the hinge region of the kinase domain.
| Target Kinase | PDB ID | Key Interacting Residues | Observed Binding Energy Range (kcal/mol) | Reference |
| VEGFR-2 | 2QU5 | Cys919, Asp1046, Glu885 | -5.92 to -10.09 | [1] |
| Aurora A | 2W1G | Ala213, Leu263, Tyr212 | -6.87 to -8.57 | [1] |
| CDK2 | 2VTO | Leu83, Lys33, Gln131 | -7.15 to -10.35 | [1] |
| RET Kinase | - | Ala807 | - | [5] |
Table 1: Comparative docking data of pyrazole derivatives against various protein kinases. Binding energies are typically calculated using AutoDock.
The docking studies consistently show that pyrazole derivatives form crucial hydrogen bonds with the backbone of the hinge region, a hallmark of type I kinase inhibitors. Additionally, hydrophobic interactions with residues in the surrounding pocket contribute significantly to the binding affinity.
Cyclooxygenase (COX) Inhibitors: Targeting the Hydrophobic Channel
Non-steroidal anti-inflammatory drugs (NSAIDs) often target the cyclooxygenase (COX) enzymes. Pyrazole-containing drugs like celecoxib are selective COX-2 inhibitors. Docking studies of pyrazole derivatives into the COX-2 active site reveal that the pyrazole core and its substituents occupy a hydrophobic channel and interact with key residues.
| Target | PDB ID | Key Interacting Residues | Observed Binding Energy Range (kcal/mol) | Reference |
| COX-2 | 1CX2 | His90, Arg513, Phe518, Ser353 | -9.92 to -12.91 | [3] |
Table 2: Docking data for pyrazole-based COX-2 inhibitors.
The docking poses of potent pyrazole-based COX-2 inhibitors often show the sulfonamide or a similar functional group interacting with a secondary pocket, which is a key determinant of COX-2 selectivity.
Antimicrobial Targets: Disrupting Essential Bacterial Processes
The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have shown promise as inhibitors of essential microbial enzymes.
| Target Enzyme | Organism | PDB ID | Key Interacting Residues | Observed Binding Energy Range (kcal/mol) | Reference | | :--- | :--- | :--- | :--- | :--- | | Tyrosyl-tRNA synthetase | E. coli | 1X8X | - | - | | | DNA Gyrase B | S. aureus | 2XCT | - | - | |
Table 3: Pyrazole derivatives as inhibitors of microbial enzymes.
Docking studies in this area help in understanding the mechanism of action and in designing pyrazole derivatives with improved potency and a broader spectrum of activity.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking with AutoDock
This section provides a detailed protocol for performing a molecular docking study of a pyrazole derivative against a target protein using AutoDock 4.2 and its graphical user interface, AutoDockTools (ADT).
Step 1: Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein in PDB format from the Protein Data Bank ([Link]).
-
Clean the PDB File: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera) and remove all water molecules, co-factors, and existing ligands.
-
Prepare in AutoDockTools (ADT):
-
Open ADT and load the cleaned PDB file.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Assign AD4 atom types (Edit > Atoms > Assign AD4 type).
-
Save the prepared protein in PDBQT format (File > Save > Write PDBQT).
-
Step 2: Preparation of the Ligand (Pyrazole Derivative)
-
Generate 3D Structure: Draw the 2D structure of the pyrazole derivative in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare in AutoDockTools (ADT):
-
Load the 3D structure of the ligand into ADT.
-
Define the rotatable bonds (Ligand > Torsion Tree > Detect Root).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Grid Parameter File Generation
-
Load Prepared Molecules: In ADT, load the prepared protein (PDBQT) and ligand (PDBQT) files.
-
Define the Grid Box:
-
Go to Grid > Grid Box.
-
Adjust the dimensions and center of the grid box to encompass the active site of the protein. The co-crystallized ligand can be used as a reference for positioning the grid box.
-
-
Save Grid Parameter File: Save the grid parameter file (.gpf) (File > Close saving current).
Step 4: Docking Parameter File Generation
-
Set Docking Parameters:
-
Go to Docking > Macromolecule > Set Rigid Filename and select the prepared protein PDBQT file.
-
Go to Docking > Ligand > Choose and select the prepared ligand PDBQT file.
-
Under Docking > Search Parameters > Genetic Algorithm, set the number of GA runs (e.g., 50-100) and other parameters as needed.
-
-
Save Docking Parameter File: Save the docking parameter file (.dpf) (Docking > Output > Lamarckian GA).
Step 5: Running AutoGrid and AutoDock
-
Run AutoGrid: Open a command-line terminal, navigate to the directory containing your files, and run AutoGrid using the generated .gpf file: autogrid4 -p your_grid_file.gpf -l your_grid_logfile.glg
-
Run AutoDock: After AutoGrid has finished, run AutoDock using the generated .dpf file: autodock4 -p your_docking_file.dpf -l your_docking_logfile.dlg
Step 6: Analysis of Results
-
Analyze Docking Log File: The docking log file (.dlg) contains information about the different docked poses, their binding energies, and the clustering of results.
-
Visualize Docked Poses: In ADT, go to Analyze > Dockings > Open and select the .dlg file. This will allow you to visualize the different docked poses in the context of the protein's binding site.
-
Identify Key Interactions: Analyze the best-ranked pose (lowest binding energy) to identify the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyrazole derivative and the protein residues. Visualization software like PyMOL or Discovery Studio Visualizer can be used for this purpose.
Mandatory Visualizations
Caption: A streamlined workflow for molecular docking using AutoDock.
Caption: Common interactions of pyrazole derivatives in a protein binding site.
Conclusion: The Future of Pyrazole-Based Drug Design
Comparative molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline for pyrazole derivatives. By providing detailed insights into the molecular interactions that govern binding affinity and selectivity, docking studies enable the rational design of more potent and specific inhibitors. The key to success lies in a thorough understanding of the methodology, rigorous validation of the in-silico model against experimental data, and a comparative approach that explores a range of protein targets.
As computational power continues to increase and docking algorithms and scoring functions become more sophisticated, the predictive accuracy of these methods will undoubtedly improve. The integration of molecular docking with other computational techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will further enhance our ability to design the next generation of pyrazole-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on this exciting journey of discovery.
References
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Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 426–430. [Link]
-
Tiwari, R., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3321. [Link]
-
Yilmaz, I., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Current Medicinal Chemistry, 30(29), 3321-3333. [Link]
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Mthethwa, T., et al. (2022). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 27(19), 6268. [Link]
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Shaik, N. B., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 17(1), 193. [Link]
-
Nahali, A., et al. (2026). Synthesis and Molecular Docking Study of New Heterocyclic Compounds Based on Sulfanilic Acid for Potential Pharmaceutical Applications. Journal of Applied Bioanalysis, 12(1), 61-73. [Link]
-
Tan, J. S., et al. (2023). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Mthethwa, T., et al. (2022). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 27(19), 6268. [Link]
-
Al-Hussain, S. A., et al. (2023). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Journal of Biomolecular Structure and Dynamics, 1-10. [Link]
-
Shehadi, I. A., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 10, 836881. [Link]
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Salmas, R. E., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Molecular Graphics and Modelling, 74, 137-148. [Link]
-
Raj, V., et al. (2020). Docking score and MMGBSA dG bind of pyrazole derivatives. ResearchGate. [Link]
-
Banupriya, C., & Karthikeyan, R. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 743-749. [Link]
-
Ali, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3651–3665. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the procedures outlined here are synthesized from data on structurally similar aminopyrazole and phenylpyrazole derivatives and reflect industry best practices.
Hazard Assessment: The "Why" Behind the Procedure
Understanding the potential hazards of a compound is critical to appreciating the necessity of stringent disposal protocols. Based on data from analogous pyrazole derivatives, this compound should be handled as a hazardous substance with the following potential risks:
-
Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.[1][2] Direct contact can cause redness and inflammation, while inhalation of dust can lead to respiratory tract irritation.[2]
-
Toxicity: The compound may be harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[2]
-
Environmental Hazard: Some related compounds are noted as being harmful to aquatic life with long-lasting effects.[3] Therefore, drain disposal is strictly prohibited to prevent environmental contamination.[4][5]
These hazards underscore why this chemical cannot be treated as common waste. The disposal method must be designed to fully contain and neutralize its potential harm to human health and the ecosystem.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | pictogram: GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[3] |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | pictogram: GHS07 | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | pictogram: GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation.[2][3] | pictogram: GHS07 | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
Regulatory Framework: Your Legal Obligations
The disposal of chemical waste in a laboratory setting is governed by stringent federal and local regulations. In the United States, two primary agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes a "cradle-to-grave" management system for hazardous waste.[6] As the generator of the waste, you are legally responsible for its safe management from creation to final disposal.[7]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[8][9] This plan, which is specific to your institution, must include procedures for safe handling and waste disposal.[10]
This guide is intended to supplement, not replace, your institution's specific CHP and local regulations. Always consult these resources first.
Core Disposal Protocol: A Step-by-Step Guide
The recommended disposal method for this compound is incineration by a licensed hazardous waste management facility .[1] This ensures the complete destruction of the compound.
Step 1: Personal Protective Equipment (PPE) Assessment Before handling the waste, ensure you are wearing the appropriate PPE as dictated by your institution's CHP.[8]
-
Hand Protection: Nitrile gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]
-
Body Protection: A standard laboratory coat must be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust, use an N95 or P1 respirator.[1]
Step 2: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used. It must be sealable and in good condition.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents. Include the accumulation start date.
-
Collection: Carefully transfer the chemical waste into the designated container using a funnel or other appropriate tools to prevent spillage. Keep the container closed when not actively adding waste.[11]
Step 3: On-Site Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.[12]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[1]
Step 4: Arranging for Professional Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary point of contact. They will coordinate with a licensed professional waste disposal service for pickup and final destruction.
-
Documentation: Maintain accurate records of the waste generated, as required by the EPA and your institution.[6]
Decontamination & Contaminated Waste Disposal
Any materials that come into direct contact with this compound must be treated as hazardous waste.
-
Empty Containers: The original product container is not truly "empty" until it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed as non-hazardous solid waste, though institutional policies may vary.
-
Contaminated Labware: Glassware and other reusable equipment should be decontaminated by rinsing with a solvent. Collect the rinsate as hazardous waste.
-
Disposable Items: Contaminated gloves, weigh boats, and paper towels must be placed in the solid hazardous waste container designated for this chemical waste stream.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly dispersed dust, or you feel unsafe, evacuate the area and contact your EHS emergency line.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[11]
-
Do not use water for cleanup as it may spread the contamination.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[13] Avoid creating dust during this process.[1]
-
Perform a final decontamination of the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.
-
-
Dispose and Report: Seal and label the container with the cleanup debris. Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling this compound waste.
By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also uphold the highest standards of scientific responsibility.
References
-
Jay Organics. 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Material Safety Data Sheet.Link
-
CDH Fine Chemical. 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8 Safety Data Sheet.Link
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Pharmacy Purchasing & Products Magazine. Demystify New Regulations for Hazardous Waste.Link
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Fisher Scientific. 5-Amino-3-methyl-1-phenyl-1H-pyrazole Safety Data Sheet.Link
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.Link
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Fisher Scientific. 3-Aminopyrazole Safety Data Sheet.Link
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The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.Link
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U.S. Environmental Protection Agency (EPA). Hazardous Waste.Link
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TCI Chemicals. 3-Aminopyrazole SAFETY DATA SHEET.Link
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-
Cole-Parmer. Material Safety Data Sheet - 3-Aminopyrazole, 98%.Link
-
Compliancy Group. OSHA Laboratory Standard.Link
-
ResearchGate. (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.Link
-
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-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.Link
-
ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.Link
-
U.S. Environmental Protection Agency (EPA). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details.Link
-
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-
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-
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-
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-
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-
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-
MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.Link
-
Springer. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.Link
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ChemSynthesis. Pyrazoles database - synthesis, physical properties.Link
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
